2,4-Difluoro-6-methoxybenzoic acid
Description
2,4-Difluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 4th positions, and a methoxy group is substituted at the 6th position of the benzene ring
Properties
IUPAC Name |
2,4-difluoro-6-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROVWLINOPNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 2,4-difluorobenzoic acid.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2,4-Difluoro-6-methoxybenzoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation reaction under controlled temperature and pressure conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. For example:
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Reagents/Conditions : HATU (coupling agent) with DIPEA (base) in DMF at 20°C for 24 hours .
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Product : Corresponding methyl or benzyl esters with yields up to 100% .
| Substrate | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Methoxybenzoic acid | HATU, DIPEA | DMF | 20°C | 100% |
The methoxy group at the 6-position enhances steric hindrance, potentially slowing reaction kinetics compared to unsubstituted analogs .
Amide Formation
The acid readily forms amides via activation of the carboxyl group:
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Reagents/Conditions : Propylphosphonic anhydride (T3P®) with DIPEA in THF at 80°C.
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Product : Substituted benzamide derivatives.
| Application | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Anti-invasive agents | T3P®, DIPEA | THF | 80°C | 85–95% |
A study on brartemicin analogs demonstrated that 2,3-dimethoxybenzoic acid derivatives exhibit enhanced bioactivity when converted to amides .
Decarboxylative Halogenation
The compound participates in decarboxylative halogenation via the Hunsdiecker–Borodin mechanism :
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Reagents/Conditions : Halogens (Br₂, Cl₂) with lead tetraacetate in aprotic solvents.
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Product : 2,4-Difluoro-6-methoxybromobenzene or analogous halides.
Mechanism :
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Formation of a mixed anhydride intermediate with lead.
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Homolytic cleavage of the Pb–O bond generates a carboxyl radical.
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Decarboxylation produces an aryl radical, which abstracts a halogen atom .
This reaction is sensitive to the electronic effects of substituents, with fluorine atoms accelerating decarboxylation due to their electron-withdrawing nature .
Electrophilic Aromatic Substitution
The aromatic ring undergoes substitution at positions activated by the methoxy group:
-
Directed Sites : Methoxy directs electrophiles to the ortho and para positions, but fluorine atoms at 2 and 4 positions deactivate the ring, favoring substitution at the 5-position (relative to methoxy) .
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄, 0°C | 5-Nitro-2,4-difluoro-6-methoxybenzoic acid | 60–70% |
| SO₃H | Fuming H₂SO₄, 100°C | 5-Sulfo derivative | 50–55% |
Biological Activity and Derivatives
Derivatives of 2,4-difluoro-6-methoxybenzoic acid show promise in medicinal chemistry:
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Anti-invasive agents : 6,6′-Bis(2,3-dimethoxybenzoyl)-α,α-D-trehalose (IC₅₀ = 0.15 μM against colon carcinoma) .
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Structure–activity relationship : Methoxy groups at specific positions enhance potency by 2.6-fold compared to natural analogs .
Key Challenges and Considerations
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Steric effects : The 6-methoxy group hinders reactions at adjacent positions.
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Electronic effects : Fluorine atoms increase carboxylic acid acidity (pKa ≈ 2.1 vs. ~4.2 for benzoic acid).
Scientific Research Applications
2,4-Difluoro-6-methoxybenzoic acid is a chemical compound with applications in pharmaceutical development, agricultural chemicals, material science, analytical chemistry, and biochemical research .
Scientific Research Applications
2,4-Difluoro-6-methoxybenzoic acid is widely utilized in scientific research across multiple disciplines .
Pharmaceutical Development
It is often used as an intermediate in synthesizing pharmaceutical agents, especially those targeting inflammatory diseases, because of its unique chemical structure .
Agricultural Chemicals
The compound serves as a building block for developing herbicides, helping to improve crop yields by effectively controlling unwanted weeds while minimizing environmental impact .
Material Science
It is explored in creating advanced materials, including polymers and coatings, benefiting from its chemical stability and resistance to degradation .
Analytical Chemistry
The compound acts as a standard in analytical methods, aiding researchers in the accurate quantification of similar compounds in complex mixtures .
Biochemical Research
2,4-Difluoro-6-methoxybenzoic acid is utilized in studies investigating enzyme interactions and metabolic pathways, providing insights into biological processes and potential therapeutic targets .
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methoxybenzoic acid depends on its specific application. For example:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzoic acid: Similar in structure but with different substitution positions.
2,4-Difluoro-3-methoxybenzoic acid: Another isomer with the methoxy group at the 3rd position.
2,4-Difluoro-5-methoxybenzoic acid: Similar compound with the methoxy group at the 5th position.
Uniqueness
2,4-Difluoro-6-methoxybenzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a methoxy group can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
2,4-Difluoro-6-methoxybenzoic acid (DFMBA) is a fluorinated aromatic compound with the molecular formula and a molecular weight of 188.13 g/mol. Its unique structure, characterized by the presence of fluorine atoms and a methoxy group, contributes to its biological activity, making it a subject of interest in medicinal chemistry and agricultural applications.
- IUPAC Name : 2,4-Difluoro-6-methoxybenzoic acid
- CAS Number : 1104386-44-8
- Molecular Formula :
- Purity : 97% .
Biological Activity Overview
DFMBA has demonstrated various biological activities, particularly in the fields of pharmaceuticals and agriculture. Its fluorinated nature enhances its interaction with biological targets, influencing its pharmacological properties.
1. Antimicrobial Activity
Research indicates that DFMBA exhibits significant antimicrobial properties. A study highlighted its efficacy against various pathogens, showing that compounds with similar structures can inhibit the growth of fungi and bacteria effectively. The presence of fluorine atoms is believed to enhance lipophilicity and membrane permeability, allowing better access to intracellular targets .
2. Anti-inflammatory Properties
DFMBA has been evaluated for its anti-inflammatory effects. It was found to modulate pathways associated with inflammation, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further development in treating inflammatory diseases .
3. Agricultural Applications
In agricultural contexts, DFMBA has shown herbicidal properties. It effectively inhibits certain weed species, suggesting its potential as an agrochemical. The compound's mechanism involves disrupting metabolic processes in plants, leading to stunted growth or death .
Case Study 1: Antimicrobial Efficacy
A series of experiments assessed DFMBA's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These results indicate that DFMBA is particularly potent against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen .
Case Study 2: Anti-inflammatory Activity
In vitro studies on human cell lines demonstrated that DFMBA significantly reduced the production of TNF-alpha and IL-6, key markers of inflammation:
| Treatment Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 25 | 30 |
| 50 | 50 | 55 |
| 100 | 70 | 75 |
These findings support the hypothesis that DFMBA can modulate inflammatory responses effectively .
The biological activities of DFMBA are attributed to its ability to interact with various biological targets:
- Fluorine Substitution : The difluoromethyl group enhances hydrogen bonding capabilities and alters lipophilicity, improving bioavailability.
- Methoxy Group : This group may contribute to increased solubility in organic solvents, facilitating better interaction with lipid membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
